6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline
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Overview
Description
6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a methoxy group at the 4 position of the phenyl ring, and a methyl group at the 3 position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline typically involves the oxidative aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones. This process is mediated by iodine in methanol, resulting in the formation of the desired quinoline derivative in high yield and purity . Another method involves the Suzuki-Miyaura cross-coupling reaction, where 6,8-dibromo-4-methoxyquinoline derivatives are coupled with excess arylvinylboronic acids to produce the corresponding 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the bromine atoms or other substituents on the quinoline ring.
Substitution: The bromine atoms at the 6 and 8 positions can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine in methanol is commonly used for oxidative aromatization.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like arylvinylboronic acids in Suzuki-Miyaura cross-coupling reactions are used.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their pharmacological properties, and this compound could be explored for potential therapeutic uses.
Industry: It can be used in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline involves its interaction with molecular targets in biological systems. The bromine atoms and methoxy group can participate in various chemical interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones: These compounds are structurally similar and can be used as precursors for synthesizing 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline.
2-Aryl-6,8-dibromoquinazolin-4(3H)-ones: These compounds share the dibromoquinoline core structure and have similar chemical properties.
Uniqueness
This compound is unique due to the specific positioning of its substituents, which can influence its reactivity and potential applications. The presence of both bromine atoms and a methoxy group provides distinct chemical properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
6,8-dibromo-2-(4-methoxyphenyl)-3-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO/c1-10-7-12-8-13(18)9-15(19)17(12)20-16(10)11-3-5-14(21-2)6-4-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYRHQCVTJANPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N=C1C3=CC=C(C=C3)OC)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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